Chiral Center at C3: Stereochemistry-Dependent Receptor Pharmacology in the 1,4-Benzodiazepine-2,5-dione Series
The target compound (CAS 24919-38-8) is supplied as a racemic mixture containing one asymmetric carbon at the C3 position, confirmed by the InChIKey PZADUWCGARVTQN-UHFFFAOYSA-N (no stereochemical designation) [1]. In the broader 1,4-benzodiazepine-2,5-dione class, stereochemistry at C3 is a critical determinant of target engagement: the (3R) enantiomer Ro 5-4864 (CAS 1217717-66-2) demonstrates high-affinity binding to the peripheral benzodiazepine receptor (TSPO) with reported IC₅₀ values in the low nanomolar range, whereas the (3S) enantiomer (CAS 1217715-92-8) may exhibit distinctly different pharmacological profiles [2]. Across the benzodiazepine scaffold, the (3S) stereoisomer has been documented to be at least one order of magnitude more potent than the (3R) enantiomer in certain erythroleukemia cell differentiation assays [3]. Procurement of the racemate versus a single enantiomer therefore represents a critical decision point that directly impacts biological assay outcomes.
| Evidence Dimension | Stereochemical configuration and associated receptor binding potency |
|---|---|
| Target Compound Data | Racemic mixture; 1 chiral center (C3); InChIKey: PZADUWCGARVTQN-UHFFFAOYSA-N; no enantiomeric excess specification |
| Comparator Or Baseline | (3R)-enantiomer (Ro 5-4864, CAS 1217717-66-2): TSPO ligand with nanomolar IC₅₀; (3S)-enantiomer (CAS 1217715-92-8): differential potency reported; in related benzodiazepines, (3S) up to >10× more potent than (3R) in cell differentiation assays |
| Quantified Difference | Potency difference between enantiomers: ≥10-fold (class-level observation from structurally related 3-substituted 1,4-benzodiazepines) |
| Conditions | Peripheral benzodiazepine receptor (TSPO) binding assays; Friend erythroleukemia cell differentiation model; central benzodiazepine receptor binding studies |
Why This Matters
A researcher selecting between the racemate (CAS 24919-38-8) and a single enantiomer must account for up to 10-fold or greater differences in target potency, which can fundamentally alter SAR interpretation and lead optimization trajectories.
- [1] PubChem. (2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-acetic acid. CID 6421458, InChIKey: PZADUWCGARVTQN-UHFFFAOYSA-N. National Center for Biotechnology Information, 2025. View Source
- [2] Pellow, S. & File, S.E. Behavioural actions of Ro 5-4864: a peripheral-type benzodiazepine? Neuroscience & Biobehavioral Reviews, 1984, 8(3), 405–413. View Source
- [3] Wang, J.K.T. et al. Differentiation of Friend erythroleukemia cells induced by benzodiazepines. Proceedings of the National Academy of Sciences, 1984, 81(12), 3770–3772. View Source
